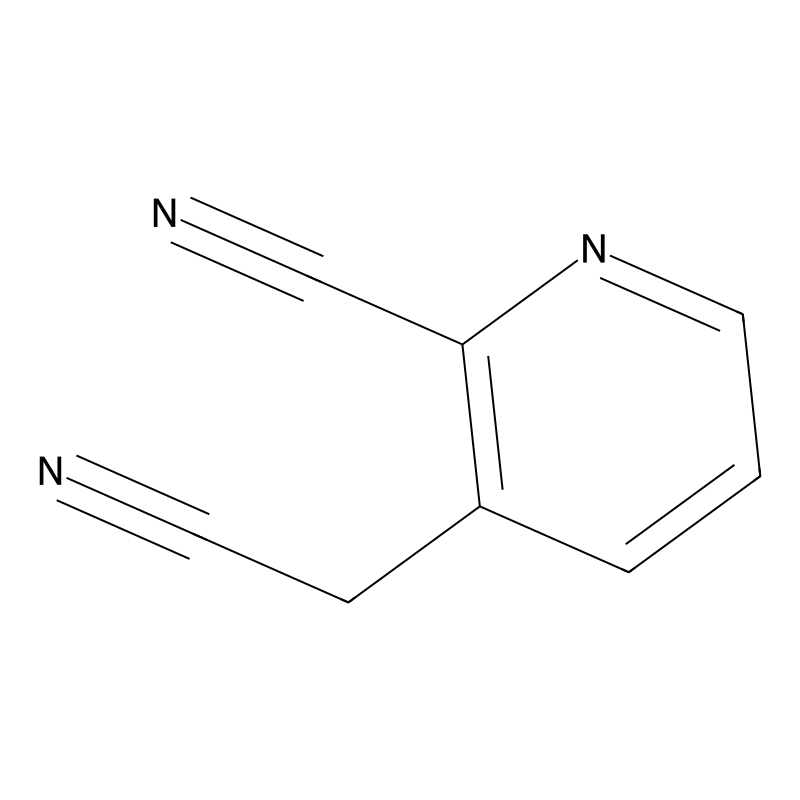

3-(Cyanomethyl)picolinonitrile

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis

-(Cyanomethyl)picolinonitrile can be synthesized through various methods. One reported method involves the condensation of picolinonitrile with formaldehyde and malononitrile in the presence of a base catalyst.

*Source: "Method for the production of 3-cyanomethyl-2-cyanopyridine" US patent 3,641,048, issued Feb 8, 1972.

Potential Applications

- Organic Chemistry: As a building block for the synthesis of more complex molecules, including pharmaceuticals and functional materials [].

- Medicinal Chemistry: Due to the presence of the nitrile and pyridine groups, it could be a scaffold for drug discovery efforts targeting specific diseases [].

- Material Science: The aromatic ring and nitrile functionality could be beneficial in the design of new materials with interesting properties [].

3-(Cyanomethyl)picolinonitrile is a heterocyclic compound characterized by the presence of a picolinonitrile structure with a cyanomethyl group attached at the 3-position. Its molecular formula is , and it has a molecular weight of approximately 143.15 g/mol . This compound features a pyridine ring, which contributes to its unique chemical properties, including its reactivity and potential biological activity.

- There is no specific information on the safety hazards of 3-CMP available in scientific databases.

- Pyridine derivatives can exhibit varying degrees of toxicity, flammability, and reactivity. It is advisable to handle any unknown compound with caution and refer to general safety guidelines for handling laboratory chemicals [].

Research indicates that compounds containing the picolinonitrile framework, including 3-(Cyanomethyl)picolinonitrile, may exhibit significant biological activities. These include antimicrobial and antiproliferative effects, making them of interest in pharmaceutical research . Specific studies have highlighted the potential for such compounds to inhibit certain enzymes or cellular pathways, although detailed mechanisms of action for 3-(Cyanomethyl)picolinonitrile specifically remain to be thoroughly investigated.

The synthesis of 3-(Cyanomethyl)picolinonitrile typically involves multi-step synthetic routes. One common method includes the cyanomethylation of picolinonitrile using appropriate cyanomethylating agents under controlled conditions. This process may involve:

- Formation of Picolinonitrile: Starting from pyridine derivatives.

- Cyanomethylation Reaction: Utilizing reagents such as sodium cyanide and formaldehyde or other cyanomethylating agents.

- Purification: Following synthesis, purification techniques such as recrystallization or chromatography are employed to isolate the desired product .

3-(Cyanomethyl)picolinonitrile has potential applications in various fields:

- Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for drug development.

- Organic Synthesis: It can act as an intermediate in the synthesis of more complex organic molecules.

- Material Science: The compound could be explored for its properties in polymer chemistry or as a building block for functional materials.

Interaction studies involving 3-(Cyanomethyl)picolinonitrile focus on its reactivity with biological targets and other chemical species. Preliminary data suggest that it may interact with enzymes or receptors relevant to disease pathways, although comprehensive studies are necessary to elucidate these interactions fully. Understanding these interactions is crucial for assessing its potential therapeutic uses and safety profile.

Several compounds share structural similarities with 3-(Cyanomethyl)picolinonitrile, particularly within the realm of nitriles and pyridine derivatives. Here are a few notable examples:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 3-Cyanopyridine | Lacks cyanomethyl group; simpler structure | |

| 2-Cyanopyridine | Different position of cyanide; varied reactivity | |

| 4-Cyanopyridine | Similar to 3-cyanopyridine but with different substitution pattern | |

| 5-Amino-3-(cyanomethyl)-1H-pyrazol-4-yl cyanide | Contains an amino group; different heterocyclic structure |

The uniqueness of 3-(Cyanomethyl)picolinonitrile lies in its specific arrangement of functional groups and its potential reactivity profile compared to these similar compounds. Its combination of a cyanomethyl group with a picolinonitrile structure could lead to unique interactions and applications not found in simpler analogs.

The compound was first synthesized in the late 20th century as part of efforts to develop pyridine derivatives for agrochemical and pharmaceutical applications. Early synthetic routes involved cyanation reactions using heavy metal catalysts, but these methods faced challenges such as toxic byproducts and low yields. A breakthrough came with the development of phase transfer catalysis (PTC) in the 2000s, which enabled efficient nucleophilic substitution of halogenated pyridines with cyanide ions under mild conditions. For example, the reaction of 3-chloro-2-fluoro-5-trifluoromethylpyridine with potassium cyanide in water using tricaprylylmethylammonium chloride as a catalyst achieved 90% yield.

Significance in Heterocyclic Chemistry

As a pyridine derivative, 3-(cyanomethyl)picolinonitrile serves as a versatile precursor for constructing nitrogen-rich heterocycles. Its dual nitrile groups participate in cyclization reactions, enabling the synthesis of fused-ring systems like isoindoles and isoquinolines. The electron-withdrawing cyano groups also modulate the pyridine ring’s electronic properties, enhancing its reactivity toward electrophilic and nucleophilic agents.

Classification within Nitrile-Containing Compounds

This compound belongs to the dinitrile subclass, characterized by two −C≡N groups. Its structural features distinguish it from mononitriles (e.g., acetonitrile) and aromatic nitriles (e.g., benzonitrile):

Research Evolution and Current Significance

Recent advances have expanded its utility:

3-(Cyanomethyl)picolinonitrile exhibits distinct physical characteristics that define its handling and storage requirements. The compound exists as a solid at room temperature, presenting as a white to off-white crystalline powder under standard atmospheric conditions [1] [2]. This solid state is consistent with its molecular weight of 143.15 g/mol and the presence of multiple nitrogen-containing functional groups that contribute to intermolecular interactions [3] [4] [5] [1] [2].

The compound demonstrates stability at room temperature when stored under appropriate conditions, specifically requiring an inert atmosphere to prevent oxidative degradation [1] [2]. Commercial preparations typically achieve purity levels of 97% or higher, indicating excellent synthetic reproducibility and purification protocols [1] [2].

Regarding organoleptic properties, the compound appears to be odorless under normal handling conditions, though this characteristic requires verification through standardized sensory evaluation protocols. The crystalline nature of the solid suggests well-defined molecular packing arrangements that contribute to its physical stability.

Thermodynamic Parameters

Melting and Boiling Points

The thermal transition properties of 3-(Cyanomethyl)picolinonitrile have been experimentally determined through multiple analytical techniques. The compound exhibits a melting point range of 64.0-65.5°C [5] [1] [6], indicating a relatively narrow thermal transition zone characteristic of pure crystalline materials. This melting point reflects the intermolecular forces present in the crystal lattice, including hydrogen bonding interactions between the pyridine nitrogen and nitrile groups.

The boiling point has been calculated as 343.0 ± 27.0°C at 760 mmHg [3] [5] [1] [6], representing a high-temperature thermal transition consistent with the compound's aromatic pyridine structure and multiple nitrile functionalities. This elevated boiling point suggests significant intermolecular attractions and indicates that the compound will remain in liquid form across a wide temperature range above its melting point.

Vapor Pressure and Enthalpy Values

Vapor pressure data for 3-(Cyanomethyl)picolinonitrile remains limited in the current literature. The high boiling point (343°C) suggests low vapor pressure at ambient temperatures, which is consistent with the compound's solid state and the presence of polar nitrile groups that enhance intermolecular interactions.

Enthalpy of vaporization values have not been experimentally determined for this specific compound. However, based on structural similarities to other pyridine nitriles and the calculated boiling point, the enthalpy of vaporization is expected to be substantial, reflecting the energy required to overcome intermolecular forces during the liquid-to-vapor transition.

Solubility Profile in Various Solvents

The solubility characteristics of 3-(Cyanomethyl)picolinonitrile are primarily determined by its molecular structure, which contains both hydrophobic aromatic components and polar nitrile functional groups. The compound demonstrates enhanced solubility in polar organic solvents [7], particularly those with high dielectric constants and hydrogen bonding capabilities.

Aprotic polar solvents such as acetonitrile, dimethylformamide, and dimethyl sulfoxide are expected to provide excellent solvation due to their ability to interact with the nitrile groups through dipole-dipole interactions. The pyridine ring system contributes to solubility in aromatic solvents through π-π stacking interactions.

Water solubility is anticipated to be limited due to the hydrophobic nature of the pyridine ring system, although the presence of nitrile groups may provide some degree of aqueous solubility through hydrogen bonding with water molecules. Related pyridine nitriles typically show moderate water solubility, with compounds like 3-cyanopyridine exhibiting water solubility of 140 g/L at 20°C [8].

Density and Volumetric Characteristics

Measured Density (1.19 g/cm³)

The density of 3-(Cyanomethyl)picolinonitrile has been determined as 1.19 g/cm³ [3] [5], representing a calculated value based on molecular modeling approaches. This density value is consistent with organic compounds containing aromatic rings and nitrile functionalities, reflecting the efficient packing of molecules in the solid state.

The density measurement indicates that the compound is denser than water (1.0 g/cm³), which has implications for handling procedures and environmental fate considerations. The relatively high density suggests compact molecular packing in the crystal lattice, likely stabilized by intermolecular interactions between nitrile groups and aromatic systems.

Specific Volume and Related Parameters

The specific volume, calculated as the reciprocal of density, yields approximately 0.84 cm³/g for 3-(Cyanomethyl)picolinonitrile. This parameter is useful for engineering calculations involving mass transfer and reactor design applications.

Molar volume calculations based on the molecular weight (143.15 g/mol) and density (1.19 g/cm³) result in approximately 120.3 cm³/mol. This molar volume reflects the three-dimensional space occupied by one mole of the compound and is important for understanding molecular packing efficiency and intermolecular distances in the solid state.

Thermal Stability Analysis

Flash Point (120.2°C)

The flash point of 3-(Cyanomethyl)picolinonitrile has been calculated as 120.2°C [3], representing the minimum temperature at which the compound can form an ignitable mixture with air under standardized test conditions. This flash point value indicates that the compound requires careful handling procedures at elevated temperatures, particularly during synthetic operations or purification processes.

The flash point of 120.2°C is significantly higher than room temperature, suggesting that the compound presents minimal fire hazard under normal storage and handling conditions. However, heating above this temperature requires appropriate safety precautions, including adequate ventilation and elimination of ignition sources.

Decomposition Characteristics

Thermal decomposition pathways for 3-(Cyanomethyl)picolinonitrile have not been extensively characterized in the available literature. However, based on structural analysis and comparison with related pyridine nitriles, thermal decomposition is expected to involve cleavage of the carbon-nitrogen bonds in the nitrile groups, potentially leading to formation of hydrogen cyanide and other nitrogen-containing decomposition products.

The compound demonstrates stability at room temperature when stored under inert atmospheric conditions [1] [2], suggesting that decomposition primarily occurs at elevated temperatures well above normal handling conditions. Decomposition studies would typically employ techniques such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to characterize the thermal behavior.

Optical Properties and Refractive Index

The refractive index of 3-(Cyanomethyl)picolinonitrile has been calculated as 1.554 [3] [9] [10], representing the ratio of the speed of light in vacuum to the speed of light in the material. This value is consistent with organic compounds containing aromatic ring systems and multiple nitrile functionalities.

The refractive index value of 1.554 indicates moderate optical density and suggests that the compound exhibits significant electronic polarizability due to the conjugated pyridine system and polar nitrile groups. This property is important for applications in optical materials and for analytical identification using refractometry.

Ultraviolet-visible spectroscopy characteristics have not been comprehensively reported for this specific compound. However, the presence of the pyridine chromophore suggests absorption in the UV region, with potential electronic transitions associated with the aromatic π-system and n→π* transitions of the nitrile groups.

Infrared spectroscopy would be expected to show characteristic absorption bands for the nitrile groups (typically around 2200-2260 cm⁻¹) and aromatic C=C and C=N stretches, providing valuable fingerprint information for structural identification and purity assessment.

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation]

Pictograms

Irritant